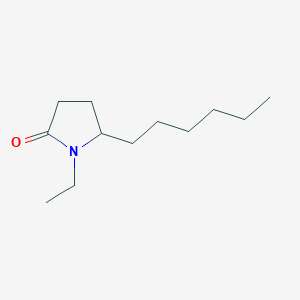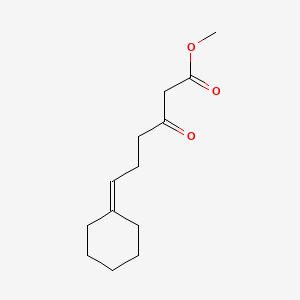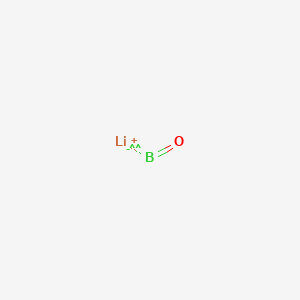
Lithium boron monoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium boron monoxide is an inorganic compound composed of lithium, boron, and oxygen. It is a relatively lesser-known compound compared to other lithium or boron compounds, but it holds significant potential in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium boron monoxide can be synthesized through the reaction of lithium hydroxide with boron monoxide at elevated temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure purity. The general reaction is as follows: [ \text{LiOH} + \text{B}_2\text{O}_3 \rightarrow \text{LiBO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves high-temperature solid-state reactions. The raw materials, lithium hydroxide and boron monoxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 500°C to 700°C. The reaction is monitored to ensure complete conversion and the resulting product is purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium boron monoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of lithium borate and boric acid.
Reduction: Reduction reactions yield lithium hydride and boron hydride.
Substitution: Substitution reactions can produce various lithium halides and boron halides.
Wissenschaftliche Forschungsanwendungen
Lithium boron monoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other boron and lithium compounds. Its unique reactivity makes it valuable in various chemical reactions and catalysis.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in drug delivery systems and as a component in biomaterials.
Medicine: this compound is being investigated for its potential use in medical imaging and as a therapeutic agent due to its unique properties.
Industry: It is used in the production of advanced ceramics, glass, and as an additive in lithium-ion batteries to enhance performance and stability.
Wirkmechanismus
The mechanism by which lithium boron monoxide exerts its effects is primarily through its interaction with molecular targets and pathways. It can act as a Lewis acid or base, facilitating various chemical reactions. In biological systems, it may interact with cellular components, influencing biochemical pathways and cellular functions. Its ability to form stable complexes with other molecules makes it a versatile compound in both chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Lithium Borate (Li2B4O7): Used in glass and ceramics production, and as a flux in metallurgy.
Lithium Metaborate (LiBO2): Commonly used in analytical chemistry for sample preparation.
Boron Monoxide (B2O3): Used in glassmaking and as a precursor for other boron compounds.
Uniqueness: Lithium boron monoxide stands out due to its unique combination of lithium and boron, offering properties that are not found in other similar compounds. Its reactivity and stability make it a valuable compound for various applications, particularly in advanced materials and chemical synthesis.
Eigenschaften
CAS-Nummer |
77965-53-8 |
|---|---|
Molekularformel |
BLiO |
Molekulargewicht |
33.8 g/mol |
InChI |
InChI=1S/BO.Li/c1-2;/q-1;+1 |
InChI-Schlüssel |
GMGUPUZRJDPDCC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[B-]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


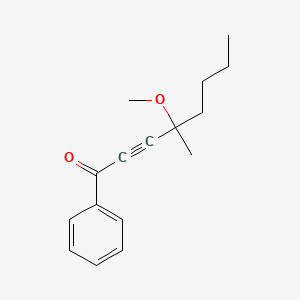
![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)
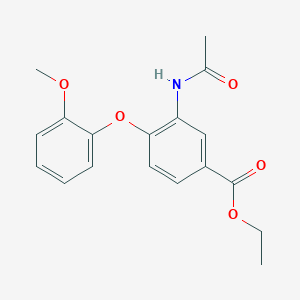
![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
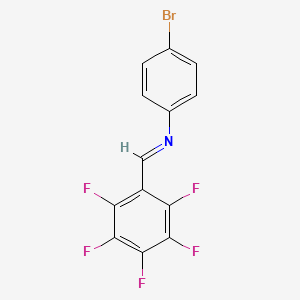
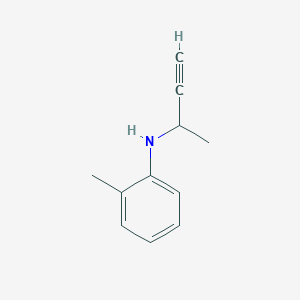
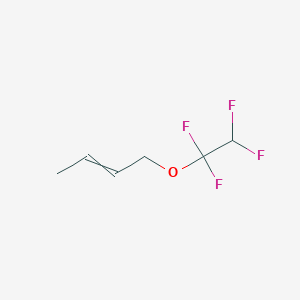


![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)


